2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
“2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.23 . It is a liquid at room temperature .Scientific Research Applications
Catalytic Hydrogenation in Organic Chemistry
The compound has been studied in the context of its hydrogenation properties. A study by Ž. Jelčić et al. (2016) explored the hydrogenation of a similar compound, highlighting the impact of solvents and reaction conditions on the process. This research has implications for industrial organic chemistry, particularly in the development of pharmaceuticals and fine chemicals (Ž. Jelčić, Samardžić, & Zrnčević, 2016).
Neurotoxicity Studies
In neurotoxicity research, the compound's analogs have been investigated. S. Ansher et al. (1986) examined the role of N-methyltransferases in the neurotoxicity associated with the metabolites of a structurally related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This study contributes to the understanding of neurotoxic mechanisms, which is crucial for developing treatments for neurodegenerative diseases (Ansher, Cadet, Jakoby, & Baker, 1986).
Synthesis of Pharmaceutical Intermediates
H. Hashimoto et al. (2002) described an efficient synthesis method for a key intermediate structurally similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. This research aids in the pharmaceutical industry, especially in the synthesis of small molecule antagonists (Hashimoto et al., 2002).
Bioorganic Chemistry and Medicinal Applications
A study by M. Chowdhury et al. (2008) involved the synthesis of compounds containing a structurally similar moiety. These compounds were evaluated as anti-inflammatory agents, showing the significance of this compound in the development of new therapeutic agents (Chowdhury, Abdellatif, Dong, & Knaus, 2008).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h2H,3-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRUIDATFDBFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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